An In-Depth Technical Guide to the Chemical Properties of 6-bromobenzo[d]isothiazol-3(2H)-one
An In-Depth Technical Guide to the Chemical Properties of 6-bromobenzo[d]isothiazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 6-bromobenzo[d]isothiazol-3(2H)-one is limited in publicly available literature. The information presented herein is a combination of data for the parent compound, benzo[d]isothiazol-3(2H)-one, and established synthetic methodologies for this class of compounds. All estimated data and proposed protocols should be verified through experimental work.
Introduction
6-bromobenzo[d]isothiazol-3(2H)-one is a halogenated derivative of the benzo[d]isothiazol-3(2H)-one core structure. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. The introduction of a bromine atom at the 6-position is anticipated to modulate the compound's physicochemical properties and biological activity, making it a valuable subject for further investigation. This guide provides a summary of its known and predicted chemical properties, proposed synthetic routes, and potential areas of application.
Chemical Properties
Table 1: Physicochemical Properties of Benzo[d]isothiazol-3(2H)-one
| Property | Value | Source |
| IUPAC Name | 1,2-benzisothiazol-3(2H)-one | PubChem |
| CAS Number | 2634-33-5 | Sigma-Aldrich |
| Molecular Formula | C₇H₅NOS | PubChem[1] |
| Molecular Weight | 151.19 g/mol | PubChem[1] |
| Melting Point | 154-158 °C | Sigma-Aldrich |
| Boiling Point | 327.6 °C (estimated) | PubChem[1] |
| Solubility | Soluble in dichloromethane, dimethyl sulfoxide, methanol. | ChemicalBook[2] |
| Appearance | White to light yellow solid | Sigma-Aldrich |
Table 2: Physicochemical Properties of 6-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
| Property | Value | Source |
| IUPAC Name | 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | Sigma-Aldrich |
| CAS Number | 62473-92-1 | Sigma-Aldrich |
| Molecular Formula | C₇H₄BrNO₃S | Sigma-Aldrich |
| Molecular Weight | 262.08 g/mol | Sigma-Aldrich |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Solid | CymitQuimica |
Spectroscopic Data (Estimated)
Specific spectral data for 6-bromobenzo[d]isothiazol-3(2H)-one is not available. The following are predicted characteristics based on the known spectra of benzo[d]isothiazol-3(2H)-one.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The bromine atom at the 6-position will influence the chemical shifts and coupling constants of the aromatic protons compared to the parent compound.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the carbonyl carbon. The carbon atom attached to the bromine will show a characteristic shift.
-
IR Spectroscopy: The infrared spectrum is expected to exhibit a characteristic carbonyl (C=O) stretching frequency, likely in the range of 1650-1700 cm⁻¹, and bands corresponding to the aromatic C-H and C=C bonds.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6-bromobenzo[d]isothiazol-3(2H)-one. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.
Experimental Protocols: Proposed Synthesis
While a specific protocol for 6-bromobenzo[d]isothiazol-3(2H)-one is not documented, a plausible synthetic route can be derived from general methods for the synthesis of benzo[d]isothiazol-3(2H)-ones. A common and effective method involves the intramolecular cyclization of a 2-mercaptobenzamide derivative.
Proposed Synthesis of 6-bromobenzo[d]isothiazol-3(2H)-one:
This proposed synthesis involves two main steps: the amidation of 5-bromo-2-mercaptobenzoic acid and the subsequent oxidative cyclization of the resulting benzamide.
Step 1: Synthesis of 5-bromo-2-mercaptobenzamide
-
Starting Material: 5-bromo-2-mercaptobenzoic acid.
-
Reagents: Thionyl chloride (SOCl₂) or a similar activating agent, and a source of ammonia (e.g., ammonium hydroxide or gaseous ammonia).
-
Procedure:
-
Convert 5-bromo-2-mercaptobenzoic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride under reflux.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable aprotic solvent (e.g., THF or dichloromethane).
-
Slowly add a concentrated solution of ammonium hydroxide at a low temperature (e.g., 0 °C) with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-2-mercaptobenzamide.
-
Step 2: Oxidative Cyclization to 6-bromobenzo[d]isothiazol-3(2H)-one
-
Starting Material: 5-bromo-2-mercaptobenzamide.
-
Reagents: An oxidizing agent. A variety of reagents can be used, including copper(I) salts with oxygen, or electrochemical methods as described in recent literature.[3]
-
Procedure (using a Copper(I) catalyst):
-
Dissolve 5-bromo-2-mercaptobenzamide in a suitable solvent such as DMF.
-
Add a catalytic amount of a copper(I) salt (e.g., CuI).
-
Heat the reaction mixture to a moderate temperature (e.g., 70-100 °C) under an oxygen atmosphere (e.g., by bubbling oxygen through the solution or using an oxygen balloon).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-bromobenzo[d]isothiazol-3(2H)-one.
-
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6-bromobenzo[d]isothiazol-3(2H)-one.
Diagram 2: Potential Research Applications
Caption: Potential research avenues for 6-bromobenzo[d]isothiazol-3(2H)-one.
Conclusion
While 6-bromobenzo[d]isothiazol-3(2H)-one is not as extensively characterized as its 1,1-dioxide derivative, its core structure suggests significant potential for applications in drug discovery and materials science. The proposed synthetic routes, based on established methodologies for related compounds, offer a clear path for its preparation and subsequent investigation. Further research is warranted to fully elucidate its chemical properties, spectroscopic profile, and biological activities to unlock its full potential for scientific and industrial applications.
